![molecular formula C21H24N6O3 B2770238 5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-(2-ethoxyphenyl)triazole-4-carboxamide CAS No. 866345-77-9](/img/structure/B2770238.png)
5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-(2-ethoxyphenyl)triazole-4-carboxamide
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Description
Scientific Research Applications
Transition-Metal-Free Synthesis of 5-Amino-1,2,3-Triazoles
The compound’s structure includes a 1,2,3-triazole ring, which is a versatile scaffold in organic chemistry. Researchers have developed a transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds . This protocol involves a cascade nucleophilic addition/cyclization process under mild conditions. The resulting triazoles can be further functionalized, enhancing molecular diversity. This synthetic approach has promising utility for drug discovery and materials science.
5-Amino-1 H -1,2,4-Triazole-3-Carbohydrazide Salts
The compound’s salts exhibit a complex 3D network due to extensive hydrogen bonding interactions between cations and anions. These interactions contribute to high density, insensitivity, and thermal stability. Researchers have explored these salts for potential applications in energetic materials and propellants .
Pesticide and Medicinal Enzyme Inhibitors
The simple heterocyclic structure of 5-amino-1,2,3-triazoles has led to its use as a potential pesticide. Additionally, it serves as a component in medicinally important enzyme inhibitors. These inhibitors play a crucial role in drug development and disease treatment .
Azo Dyes and Cephalosporin Antibiotics
The compound has found applications in the synthesis of azo dyes, which are widely used in textiles, printing, and coloring. Furthermore, it contributes to the structure of cephalosporin antibiotics, essential for combating bacterial infections .
High-Energy Substances
Researchers have explored the compound’s derivatives for their potential as high-energy materials. These applications include propellants, explosives, and other energetic compositions. The unique triazole ring contributes to their energetic properties .
Gas-Generating Compositions
In the field of gas-generating compositions, 5-amino-1,2,3-triazoles play a role. These compositions find use in airbags, fire extinguishers, and other safety devices. The compound’s stability and reactivity make it valuable in this context .
properties
IUPAC Name |
5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-(2-ethoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-4-30-17-8-6-5-7-16(17)24-21(29)19-20(22)27(26-25-19)12-18(28)23-15-10-9-13(2)14(3)11-15/h5-11H,4,12,22H2,1-3H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLVWIPAEDULQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=C(C=C3)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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